4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic molecule known for its unique structural features and significant potential in various scientific applications. This compound is characterized by the presence of sulfonamide and isoindoline moieties, making it a subject of interest in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide generally involves multiple steps:
Formation of the Isoindoline Core: : This can be achieved by cyclizing appropriate precursors under acidic conditions.
Attachment of the Benzamide Group: : This involves reacting the isoindoline derivative with a benzoyl chloride in the presence of a base.
Sulfonylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This often includes temperature control, solvent selection, and employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline ring.
Reduction: : The sulfonyl group can be reduced under specific conditions.
Substitution: : Nucleophilic substitution reactions are possible at the amide nitrogen.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Hydrogen gas with palladium on carbon for reduction.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products: The oxidation of the isoindoline ring can lead to the formation of hydroxylated derivatives, while reduction of the sulfonyl group might yield the corresponding sulfide. Substitution reactions often result in various substituted benzamide derivatives.
Scientific Research Applications
The applications of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide span several fields:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmacological activity.
Biology: : Explored for its activity in biological assays, including enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl and benzamide groups are key functional groups that facilitate binding to enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal that this compound targets specific sites within proteins, affecting their function and resulting in biological activity.
Comparison with Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its structural complexity and multifunctional groups. Similar compounds include:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-phenylbenzamide: : Lacks the isoindoline moiety but shares the sulfonamide and benzamide groups.
N-(2-Methyl-1,3-dioxoisoindolin-5-yl)-4-sulfamoylbenzamide: : Contains the isoindoline and sulfonamide groups but differs in the overall structure.
Its uniqueness lies in the combination of these moieties, which collectively contribute to its distinctive chemical and biological properties.
This compound's multifaceted applications and significant role in scientific research underscore its importance in both academic and industrial contexts.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESIMHNZXCVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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